molecular formula C5H5NO2 B13013576 5-Amino-2H-pyran-2-one

5-Amino-2H-pyran-2-one

Cat. No.: B13013576
M. Wt: 111.10 g/mol
InChI Key: YMKGJKLIDUFJPC-UHFFFAOYSA-N
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Description

5-Amino-2H-pyran-2-one is a heterocyclic compound characterized by a pyran ring with an amino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminocrotonic acid with acetic anhydride, which leads to the formation of the desired pyran ring structure. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions typically yield dihydropyran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, dihydropyran derivatives, and various substituted pyran compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2H-pyran-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool in enzymology.

Medicine: this compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its role in the development of new antibiotics and anticancer agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 5-Amino-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

    2H-Pyran-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    5-Hydroxy-2H-pyran-2-one: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    5-Methyl-2H-pyran-2-one:

Uniqueness: 5-Amino-2H-pyran-2-one is unique due to the presence of the amino group, which enhances its reactivity and broadens its range of applications. This functional group allows for more diverse chemical modifications and interactions, making it a versatile compound in various fields.

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

5-aminopyran-2-one

InChI

InChI=1S/C5H5NO2/c6-4-1-2-5(7)8-3-4/h1-3H,6H2

InChI Key

YMKGJKLIDUFJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC=C1N

Origin of Product

United States

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